molecular formula C9H14N2O B6252991 4-amino-4-(pyridin-3-yl)butan-1-ol CAS No. 70898-36-1

4-amino-4-(pyridin-3-yl)butan-1-ol

Cat. No.: B6252991
CAS No.: 70898-36-1
M. Wt: 166.22 g/mol
InChI Key: KGHCMNWTCFZSDK-UHFFFAOYSA-N
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Description

4-Amino-4-(pyridin-3-yl)butan-1-ol is a chemical compound with the molecular formula C9H14N2O It is characterized by the presence of an amino group (-NH2) attached to a butan-1-ol backbone, which also contains a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-4-(pyridin-3-yl)butan-1-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with an appropriate alkyl halide in the presence of a strong base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography or crystallization, are employed to achieve high production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4-(pyridin-3-yl)butan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in the corresponding nitro derivative.

  • Reduction: The nitro group, if present, can be reduced to an amine group.

  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are often used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 4-nitro-4-(pyridin-3-yl)butan-1-ol.

  • Reduction: The nitro derivative can be reduced to form this compound.

  • Substitution: Substitution reactions can yield various derivatives, such as 4-chloro-4-(pyridin-3-yl)butan-1-ol.

Scientific Research Applications

4-Amino-4-(pyridin-3-yl)butan-1-ol has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-amino-4-(pyridin-3-yl)butan-1-ol exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

4-Amino-4-(pyridin-3-yl)butan-1-ol can be compared with other similar compounds, such as 4-amino-4-(pyridin-2-yl)butan-1-ol and 4-amino-4-(pyridin-4-yl)butan-1-ol These compounds differ in the position of the pyridine ring, which can influence their chemical reactivity and biological activity

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Properties

IUPAC Name

4-amino-4-pyridin-3-ylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-9(4-2-6-12)8-3-1-5-11-7-8/h1,3,5,7,9,12H,2,4,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHCMNWTCFZSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70898-36-1
Record name 4-amino-4-(pyridin-3-yl)butan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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